L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine
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Overview
Description
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a hydroxybutyl group, and a thioether linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine typically involves multiple steps, starting with the protection of functional groups, followed by the introduction of the hydroxybutyl and thioether groups. Common synthetic routes include the use of acetylation reactions to introduce the acetyl group and thiolation reactions to introduce the thioether linkage. Reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to streamline the production process and minimize human error .
Chemical Reactions Analysis
Types of Reactions
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone, while reduction of the thioether linkage can produce thiols .
Scientific Research Applications
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanine: Shares the acetyl group but lacks the hydroxybutyl and thioether groups.
L-Alanine: A simpler amino acid without the acetyl, hydroxybutyl, or thioether groups.
N-Acetylmuramyl-L-alanine: Contains an acetyl group and an alanine residue but differs in the presence of a muramyl group.
Uniqueness
L-N-Acetyl-3-((2-hydroxybutyl)thio)alanine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
19216-63-8 |
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Molecular Formula |
C9H17NO4S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxybutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11/h7-8,12H,3-5H2,1-2H3,(H,10,11)(H,13,14)/t7?,8-/m0/s1 |
InChI Key |
JUPNRDPFCDZOFQ-MQWKRIRWSA-N |
Isomeric SMILES |
CCC(CSC[C@@H](C(=O)O)NC(=O)C)O |
Canonical SMILES |
CCC(CSCC(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
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